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Compound of Interest

Compound Name: Ivarmacitinib sulfate

Cat. No.: B10860436

Introduction

Ivarmacitinib (also known as SHR0302) is a potent and selective, orally administered inhibitor
of Janus kinase 1 (JAK1).[1][2][3] Developed for treating inflammatory and autoimmune
diseases, lvarmacitinib functions by interfering with the JAK-STAT signaling pathway, a critical
mediator of cytokine activity that is often dysregulated in various immune disorders.[1][4][5] By
selectively targeting JAK1, Ivarmacitinib modulates the signaling of pro-inflammatory cytokines
such as IL-4, IL-5, IL-13, and IFN-y, thereby reducing the inflammatory response and
proliferation of immune cells.[4][5] Its high selectivity for JAK1 over other JAK family members
(JAK2, JAK3, and TYK?2) is intended to minimize off-target effects, such as anemia and
neutropenia, which can be associated with less selective JAK inhibitors.[2][5]

These application notes provide detailed protocols for assessing the efficacy of Ivarmacitinib
sulfate in key preclinical models, from in vitro kinase and cellular assays to in vivo models of
autoimmune disease.

Mechanism of Action: Inhibition of the JAK/STAT
Pathway

Ivarmacitinib exerts its therapeutic effect by blocking the JAK1 enzyme. This prevents the
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins, which are crucial for transducing signals from cytokine receptors on the cell surface to
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the nucleus to regulate gene expression.[1][5] The inhibition of JAK1-STAT3 phosphorylation,
in particular, has been shown to attenuate inflammatory responses.[2]
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Caption: lvarmacitinib's inhibition of the JAK1/STAT signaling pathway.

Data Presentation: In Vitro Efficacy

Quantitative analysis of lvarmacitinib's inhibitory activity is crucial for establishing its potency

and selectivity.

Table 1: In Vitro Kinase Selectivity of Ivarmacitinib Sulfate This table summarizes the half-
maximal inhibitory concentration (IC50) values of Ivarmacitinib against the four members of the
JAK family, demonstrating its high selectivity for JAK1.

Selectivity vs.

Kinase Target IC50 (nM) JAK1 (Fold) Reference
JAK1 0.1 - [6]
JAK?2 0.9 9x [6]
JAK3 7.7 77X [6]
TYK2 42.0 420x [6]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 of lvarmacitinib against JAK enzymes.

Objective: To quantify the potency and selectivity of Ivarmacitinib sulfate by measuring its
ability to inhibit the enzymatic activity of recombinant JAK1, JAK2, JAK3, and TYK2.

Materials:
¢ Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
e ATP and a suitable peptide substrate.

« lvarmacitinib sulfate, serially diluted.
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Assay buffer (e.g., Tris-HCI, MgCI2, DTT).
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
384-well assay plates.

Plate reader capable of luminescence detection.

Methodology:

Compound Preparation: Prepare a 10-point serial dilution of lIvarmacitinib sulfate in DMSO,
followed by a further dilution in the assay buffer.

Reaction Setup: To each well of a 384-well plate, add the kinase, the peptide substrate, and
the diluted Ivarmacitinib sulfate (or vehicle control).

Initiation: Start the kinase reaction by adding ATP to each well.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Detection: Stop the reaction and measure the remaining ATP (or ADP produced) by adding
the kinase detection reagent according to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Convert the signal to percent
inhibition relative to the vehicle control. Plot the percent inhibition against the compound
concentration and fit the data to a four-parameter logistic equation to determine the IC50
value.

Protocol 2: Cellular STAT Phosphorylation Assay

This protocol measures the functional inhibition of JAK1 signaling within a cellular context.
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Caption: Workflow for a cellular STAT phosphorylation assay.

Objective: To assess the ability of Ivarmacitinib sulfate to inhibit cytokine-induced STAT3
phosphorylation in primary human immune cells or relevant cell lines.

Materials:

¢ Human Peripheral Blood Mononuclear Cells (PBMCSs) or a suitable cell line.

o Cell culture medium (e.g., RPMI-1640).
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e Recombinant human cytokine (e.g., IL-6 to stimulate the JAK1/STAT3 pathway).
o Ivarmacitinib sulfate, serially diluted.

o Cell lysis buffer.

e Phospho-STAT3 (p-STAT3) and Total STAT3 antibodies.

o ELISA kit or Western blot reagents.

Methodology:

o Cell Culture: Plate cells in a 96-well plate and starve overnight if necessary to reduce basal
signaling.

o Compound Treatment: Pre-incubate the cells with serially diluted Ivarmacitinib sulfate or
vehicle control for 1-2 hours.

o Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-6) to all wells except the negative
control and incubate for a short period (e.g., 15-30 minutes) at 37°C.

o Cell Lysis: Terminate the stimulation by placing the plate on ice and adding ice-cold lysis
buffer.

e Quantification of p-STAT3:

o ELISA: Use a sandwich ELISA kit to quantify the levels of p-STAT3 in the cell lysates
according to the manufacturer's protocol.

o Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with
primary antibodies against p-STAT3 and total STAT3, followed by secondary antibody
detection.

o Data Analysis: Normalize the p-STAT3 signal to the total STAT3 or total protein. Calculate the
percent inhibition of STAT3 phosphorylation relative to the cytokine-stimulated vehicle
control. Determine the cellular IC50 by plotting inhibition versus drug concentration.
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Protocol 3: In Vivo Adjuvant-Induced Arthritis (AlA) Rat
Model

This protocol describes a widely used in vivo model for rheumatoid arthritis to evaluate the
therapeutic efficacy of Ivarmacitinib sulfate.[7] A study has shown that Ivarmacitinib

attenuates inflammatory responses in this model.[2][3]

Day 0: Induce Arthritis
in Rats (e.g., Lewis rats)
with Complete Freund's Adjuvant

Day 7-10: Onset of Symptoms.
Randomize into treatment groups
(Vehicle, lvarmacitinib doses)

'

Daily Oral Dosing
(e.g., Day 10-28)

L

Monitor Weekly: Day 28: Endpoint Analysis
- Arthritis Score - Histopathology of Joints
- Paw Volume - Cytokine Profiling (Serum)
- Body Weight - Biomarker Analysis

Analyze Data & Evaluate Efficacy

Click to download full resolution via product page

Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AlA) model.

Objective: To evaluate the anti-inflammatory and disease-modifying effects of orally
administered Ivarmacitinib sulfate in a rat model of rheumatoid arthritis.
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Materials:

Male Lewis rats (8-10 weeks old).

Complete Freund's Adjuvant (CFA).

Ivarmacitinib sulfate formulated for oral gavage.

Vehicle control (e.g., 0.5% methylcellulose).

Pletysmometer or digital calipers for measuring paw volume.

Anesthetic and materials for terminal blood collection and tissue harvesting.

Methodology:

Arthritis Induction (Day 0): Anesthetize rats and induce arthritis by a single intradermal
injection of CFA into the base of the tail or a hind paw.

Group Allocation: Monitor animals for the onset of clinical signs of arthritis (typically around
day 7-10). Once symptoms appear, randomize animals into treatment groups (e.g., Vehicle,
Ivarmacitinib 1 mg/kg, Ivarmacitinib 3 mg/kg, Positive Control).

Drug Administration: Administer lvarmacitinib sulfate or vehicle orally once daily, starting
from the day of randomization for a predefined period (e.g., 14-21 days).

Efficacy Assessment (Ongoing):

o Arthritis Score: Score each paw based on a scale of 0-4 for erythema, swelling, and joint
deformity. The maximum score per animal is 16.

o Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers
at regular intervals.

o Body Weight: Record body weight to monitor general health.

Terminal Procedures (End of Study):
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o Blood Collection: Collect terminal blood samples via cardiac puncture for serum cytokine
analysis (e.g., TNF-q, IL-6).

o Histopathology: Euthanize animals and collect hind paws/joints. Fix, decalcify, and embed
tissues in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess
inflammation, pannus formation, and bone/cartilage erosion.

Table 2: Representative Efficacy Endpoints in the Rat AIA Model This table illustrates the type
of quantitative data generated from the AIA model.

Mean Arthritis Change in Paw
Treatment Group Serum IL-6 (pg/mL)
Score (Day 28) Volume (%)
Vehicle 125+15 110 £ 15 250+ 40
Ivarmacitinib (1
7.8+1.2 65+ 10 145 + 30
mg/kg)
Ivarmacitinib (3
42 +0.8 30+8 8020
mg/kg)
Positive Control 50+£1.0 409 95+ 25

Note: Data are
representative. *p <
0.05, *p < 0.01 vs.
Vehicle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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sulfate-efficacy-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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